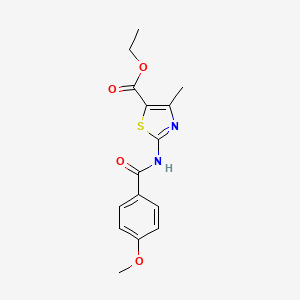

Ethyl 2-(4-methoxybenzamido)-4-methylthiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(4-methoxybenzamido)-4-methylthiazole-5-carboxylate, also known as EMT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EMT is a thiazole derivative that has been found to have a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Modification

- Ethyl 2-amino-4-methylthiazole-5-carboxylate, a significant derivative of the thiazole group, has been synthesized using readily available materials. Derivatives of this compound have been studied for their antimicrobial activities against various strains of bacteria and fungi. Structure-activity relationships were analyzed using 3D-QSAR analysis, providing insights into the structure-activity relationships of these molecules (Desai, Bhatt, & Joshi, 2019).

Application in Synthesis of Drugs

- Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, closely related to the compound , was used in the synthesis of febuxostat, a novel anti-gout drug. This process demonstrated an efficient pathway with low consumption, mild conditions, and convenient operation (Zheng Zhi-bing, 2008).

Antimicrobial Activity

- Novel compounds derived from ethyl-2-amino-4-methylthiazol-5-carboxylate were synthesized and screened for their antimicrobial activity. These compounds demonstrated a range of activities against various bacteria and fungi (Mruthyunjayaswamy & Basavarajaiah, 2009).

Fluorescent Probe Development

- Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate was developed as a colorimetric and ratiometric fluorescent probe. This probe was used to detect biothiols in physiological media, showcasing its potential application in analytical chemistry and diagnostics (Wang et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .

Mode of Action

Ethyl 2-(4-methoxybenzamido)-4-methylthiazole-5-carboxylate interacts with its targets, potentially CDKs, leading to changes in their activity. This interaction can result in the inhibition of the target’s function, disrupting the normal cell cycle and leading to cell death .

Biochemical Pathways

Given its potential role as a cdk inhibitor, it may affect pathways related to cell cycle regulation and apoptosis .

Result of Action

This compound has been found to exhibit cytotoxic activity, suggesting that it may induce cell death . In particular, it showed significant inhibitory effects against SKOV-3 cells, with an IC50 value of 19.5 μM . The acridine orange/ethidium bromide staining assay in SKOV-3 cells suggested that the cytotoxic activity of this compound occurs via apoptosis .

Eigenschaften

IUPAC Name |

ethyl 2-[(4-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-4-21-14(19)12-9(2)16-15(22-12)17-13(18)10-5-7-11(20-3)8-6-10/h5-8H,4H2,1-3H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWWQXAJGRHQOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide](/img/structure/B2604886.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide](/img/structure/B2604893.png)

![N-(2-ethylphenyl)-4-[5-(morpholin-4-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonamide](/img/structure/B2604897.png)

![1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2604898.png)

![N-(4-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2604904.png)